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Compound of Interest

Compound Name: Tetrarhodium dodecacarbonyl!

Cat. No.: B033637

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of
tetrarhodium dodecacarbonyl, Rh4(CO)12, a key organometallic cluster with significant
applications in catalysis and organic synthesis. This document outlines the detailed
crystallographic data, experimental protocols for its synthesis and structural determination, and
visual representations of its molecular architecture and the analytical workflow.

Introduction

Tetrarhodium dodecacarbonyl is a dark-red crystalline solid that serves as a crucial
precursor in the synthesis of various rhodium-based catalysts.[1] Its molecular structure,
characterized by a tetrahedral core of four rhodium atoms coordinated to twelve carbonyl
ligands, is fundamental to understanding its reactivity and catalytic properties. The precise
determination of this structure through single-crystal X-ray diffraction provides invaluable
insights for researchers in materials science and drug development, where analogous metal
clusters are explored for novel therapeutic applications.

According to X-ray crystallography, the Rh4(CO)12 molecule consists of a tetrahedral
arrangement of four rhodium atoms.[2] The structure features nine terminal carbonyl (CO)
ligands, each bonded to a single rhodium atom, and three bridging carbonyl ligands, each
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spanning an edge of the rhodium tetrahedron. This arrangement can be represented as

Rha(CO)s(u-C0O)s.[2]

Data Presentation

The crystallographic data for tetrarhodium dodecacarbonyl has been determined at both

room temperature (293 K) and a lower temperature (173 K) to analyze the thermal motion

within the crystal. The key parameters from the structural redetermination are summarized in

the table below.

Crystallographic Parameter

Value at 293 K

Value at 173 K

Chemical Formula C12012Rha C12012Rha
Formula Weight 747.74 g/mol 747.74 g/mol
Crystal System Monoclinic Monoclinic
Space Group P2i/c P2i/c

Lattice Parameters

a 9.209(3) A 9.127(3) A

b 11.790(7) A 11.672(6) A
c 17.721(8) A 17.492(13) A
B 90.46(3)° 90.64(5)°
Cell Volume 1924.0(16) A3 1863.3(18) A3
Z (Molecules per unit cell) 4 4

R-factor 0.030 0.033

Experimental Protocols
Synthesis and Crystallization of Tetrarhodium

Dodecacarbonyl
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High-quality single crystals of tetrarhodium dodecacarbonyl suitable for X-ray diffraction can
be synthesized and grown using the following protocol. This method involves the reduction of a
rhodium salt under a carbon monoxide atmosphere.

Materials:

Rhodium(lll) chloride trihydrate (RhClIs-3H20)

» Activated copper metal

e Sodium citrate

o Methanol

e Deionized water

e Carbon monoxide (high purity)

 Inert gas (Nitrogen or Argon)

Standard Schlenk line and glassware

Procedure:

e Preparation of the Rhodium Precursor: In a Schlenk flask under an inert atmosphere,
dissolve rhodium(lIl) chloride trihydrate in methanol.

o Carbonylation: Purge the solution with carbon monoxide gas for a period of time to form the
dicarbonylrhodium(l) species, HRhCI>(CO)z].[2]

e Reduction and Cluster Formation: In a separate flask, prepare an aqueous solution of
sodium citrate. Add this solution to the methanolic rhodium precursor solution. Continue to
bubble carbon monoxide through the reaction mixture. The color of the solution will change
as the rhodium cluster forms.

o Alternative Synthesis: An alternative method involves the treatment of an aqueous solution of
rhodium trichloride with activated copper metal under a carbon monoxide atmosphere.[2]
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o Crystallization:

o Slow Evaporation: The resulting solution containing Rh4(CO)1: is filtered to remove any
solid impurities. The filtrate is then placed in a clean vial, which is loosely capped to allow
for slow evaporation of the solvent. The vial should be left undisturbed in a vibration-free
environment. Over several days to a week, dark-red, well-formed crystals of tetrarhodium
dodecacarbonyl will deposit.

o Slow Cooling: Alternatively, a saturated solution of the compound can be prepared in a
suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to
room temperature, followed by further cooling in a refrigerator or freezer. This gradual
decrease in temperature reduces the solubility of the compound, promoting the growth of
single crystals.

Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the key steps for the determination of the crystal structure of
tetrarhodium dodecacarbonyl using a single-crystal X-ray diffractometer.

Procedure:

o Crystal Mounting: A suitable single crystal of Rha(CO)i2 (typically 0.1-0.4 mm in size) is
selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop
or a glass fiber with a minimal amount of adhesive. For low-temperature data collection, the
crystal is flash-cooled in a stream of cold nitrogen gas.

» Data Collection:
o The mounted crystal is placed on the diffractometer.

o A preliminary set of diffraction images is collected to determine the unit cell parameters
and the crystal's orientation matrix.

o Afull sphere of diffraction data is then collected by rotating the crystal through a series of
angles (omega and phi scans). The exposure time for each frame is optimized to achieve
good signal-to-noise ratio.
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o Data Reduction: The raw diffraction images are processed to integrate the intensities of the
diffraction spots. Corrections for Lorentz factor, polarization, and absorption are applied to
the data.

» Structure Solution: The positions of the heavy rhodium atoms are determined from the
processed data using direct methods or Patterson methods. The remaining non-hydrogen
atoms (carbon and oxygen) are located from the difference Fourier maps.

o Structure Refinement: The atomic positions, anisotropic displacement parameters, and other
structural parameters are refined using a full-matrix least-squares method. This process
minimizes the difference between the observed and calculated structure factors. The quality
of the final refined structure is assessed by the R-factor.

Visualizations
Experimental Workflow

The following diagram illustrates the key stages involved in the synthesis and structural
analysis of tetrarhodium dodecacarbonyl.
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Caption: Workflow for the synthesis and structural analysis of Rha(CO)z2.
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Molecular Structure of Tetrarhodium Dodecacarbonyl

The diagram below depicts the molecular structure of tetrarhodium dodecacarbonyl,
highlighting the tetrahedral rhodium core and the arrangement of the terminal and bridging
carbonyl ligands.

Caption: Molecular structure of tetrarhodium dodecacarbonyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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